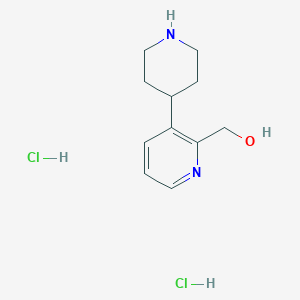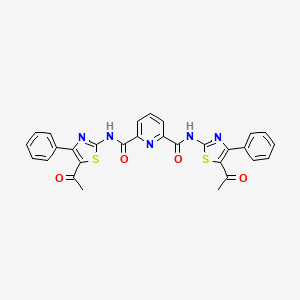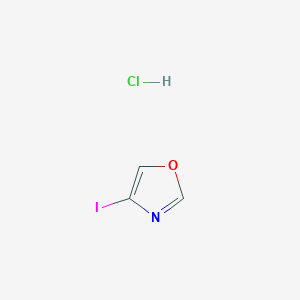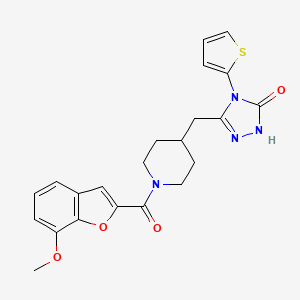![molecular formula C12H17F3N2O B2907052 N,N-dimethyl-N'-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine CAS No. 926238-22-4](/img/structure/B2907052.png)
N,N-dimethyl-N'-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethoxy group attached to a benzyl ring, which is further connected to an ethane-1,2-diamine backbone with dimethyl substitutions. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the benzyl precursor. One common method involves the reaction of 2-(trifluoromethoxy)benzyl chloride with N,N-dimethylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the synthesis. Additionally, purification steps like distillation, crystallization, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced amine derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where electrophiles like halogens or nitro groups replace hydrogen atoms on the benzyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitro compounds; reactions may require catalysts such as Lewis acids (e.g., aluminum chloride) and are performed under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated benzyl derivatives.
Scientific Research Applications
N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals, including intermediates for dyes, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine: This compound features a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical reactivity and biological activity.
N,N’-dimethyl-N’-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine: Similar structure but with a trifluoromethyl group, affecting its physical and chemical properties.
N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine:
Uniqueness
N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules where precise control over reactivity is essential.
Properties
IUPAC Name |
N',N'-dimethyl-N-[[2-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O/c1-17(2)8-7-16-9-10-5-3-4-6-11(10)18-12(13,14)15/h3-6,16H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAERGKPZJGOABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2906969.png)
![4-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2906970.png)
![5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide](/img/structure/B2906971.png)

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid (4-chlorophenyl) ester](/img/structure/B2906973.png)




![2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2906983.png)
![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2906984.png)
![5-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1,3-thiazolane-2,4-dione](/img/structure/B2906988.png)


